4-[2-(Pyridin-2(1H)-ylidene)-1,2-dihydro-3H-indol-3-ylidene]cyclohexa-2,5-dien-1-one
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Overview
Description
4-[2-(Pyridin-2(1H)-ylidene)-1,2-dihydro-3H-indol-3-ylidene]cyclohexa-2,5-dien-1-one is a complex organic compound that features both pyridine and indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Pyridin-2(1H)-ylidene)-1,2-dihydro-3H-indol-3-ylidene]cyclohexa-2,5-dien-1-one typically involves the condensation of pyridine derivatives with indole derivatives under specific reaction conditions. One common method involves the use of a base catalyst to facilitate the condensation reaction, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-[2-(Pyridin-2(1H)-ylidene)-1,2-dihydro-3H-indol-3-ylidene]cyclohexa-2,5-dien-1-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups onto the molecule.
Scientific Research Applications
4-[2-(Pyridin-2(1H)-ylidene)-1,2-dihydro-3H-indol-3-ylidene]cyclohexa-2,5-dien-1-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[2-(Pyridin-2(1H)-ylidene)-1,2-dihydro-3H-indol-3-ylidene]cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
4-(pyridin-2-ylhydrazinylidene)cyclohexa-2,5-dien-1-one: Similar structure with a pyridine and cyclohexadiene moiety.
4-(2-Pyridylazo)-resorcinol: Contains a pyridine and azo group, used in analytical chemistry.
Uniqueness
The uniqueness of 4-[2-(Pyridin-2(1H)-ylidene)-1,2-dihydro-3H-indol-3-ylidene]cyclohexa-2,5-dien-1-one lies in its combined pyridine and indole structure, which provides distinct chemical properties and potential for diverse applications.
Properties
CAS No. |
338468-72-7 |
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Molecular Formula |
C19H14N2O |
Molecular Weight |
286.3 g/mol |
IUPAC Name |
4-(2-pyridin-2-yl-1H-indol-3-yl)phenol |
InChI |
InChI=1S/C19H14N2O/c22-14-10-8-13(9-11-14)18-15-5-1-2-6-16(15)21-19(18)17-7-3-4-12-20-17/h1-12,21-22H |
InChI Key |
UHABTXNCWFAJQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=CC=CC=N3)C4=CC=C(C=C4)O |
Origin of Product |
United States |
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